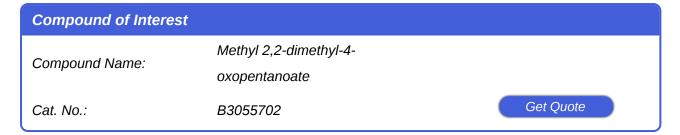


An In-depth Technical Guide to Methyl 2,2dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

CAS Number: 66372-99-4[1][2]

Introduction

Methyl 2,2-dimethyl-4-oxopentanoate is a gamma-keto ester. This class of organic compounds is of significant interest in synthetic and medicinal chemistry due to their versatile reactivity and presence in various biologically active molecules. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and analogues of natural products. This guide provides a comprehensive overview of the known properties, potential synthetic approaches, and speculative applications of Methyl 2,2-dimethyl-4-oxopentanoate in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for **Methyl 2,2-dimethyl-4-oxopentanoate** is provided in the table below. It is important to note that detailed experimental data for this specific compound is scarce in publicly available literature.



| Property | Value | Source |
|-------------------|--------------|--------|
| CAS Number | 66372-99-4 | [1][2] |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2,2-dimethyl-4-oxopentanoate** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of y-keto esters. One common and effective method is the regioselective hydration of 3-alkynoates.

Proposed Synthetic Pathway: Michael Addition

A potential and straightforward approach for the synthesis of **Methyl 2,2-dimethyl-4-oxopentanoate** involves the Michael addition of an enolate to an α,β -unsaturated carbonyl compound.

Experimental Protocol: A General Approach

The following is a generalized protocol that could be adapted for the synthesis of **Methyl 2,2-dimethyl-4-oxopentanoate**. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Materials:

- Methyl isobutyrate
- Mesityl oxide
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide LDA)
- Anhydrous solvent (e.g., Tetrahydrofuran THF)



- Quenching agent (e.g., saturated aqueous ammonium chloride solution)
- Apparatus for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl isobutyrate in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of LDA in THF to the stirred solution of methyl isobutyrate.
- Allow the resulting enolate solution to stir at -78 °C for 30-60 minutes.
- Slowly add mesityl oxide to the enolate solution at -78 °C.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Methyl 2,2dimethyl-4-oxopentanoate.

Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Applications in Drug Development



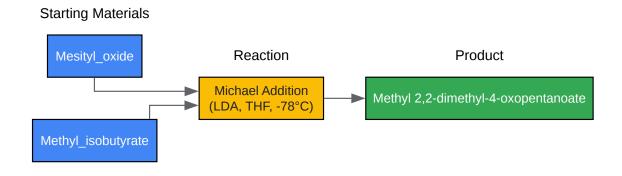
While there is no direct evidence of **Methyl 2,2-dimethyl-4-oxopentanoate** being used in drug development, the y-keto ester moiety is a valuable pharmacophore and synthetic intermediate in medicinal chemistry.

As a Building Block: Gamma-keto esters are versatile precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. The ketone and ester functionalities allow for cyclization reactions to form pyridazinones, pyrazolones, and other important scaffolds.

Inhibitors of Quorum Sensing: Some β -keto esters have been investigated as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production in many pathogenic bacteria.[3] While **Methyl 2,2-dimethyl-4-oxopentanoate** is a γ -keto ester, its structural similarity to signaling molecules could warrant investigation into its potential to interfere with bacterial communication pathways.

Visualizations

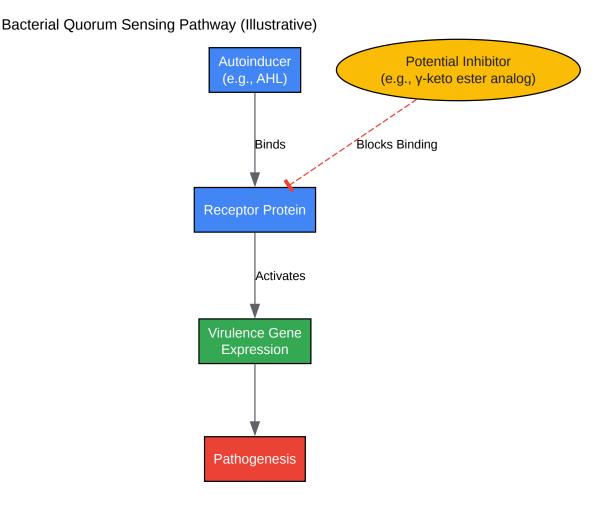
The following diagrams illustrate a plausible synthetic workflow and a generalized signaling pathway where a molecule like **Methyl 2,2-dimethyl-4-oxopentanoate** could potentially have an inhibitory effect.



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Caption: Plausible synthetic workflow for **Methyl 2,2-dimethyl-4-oxopentanoate**.





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Caption: General mechanism of quorum sensing inhibition.

Conclusion

Methyl 2,2-dimethyl-4-oxopentanoate, with the CAS number 66372-99-4, is a member of the γ-keto ester family of organic compounds. While specific experimental data for this molecule is limited in the public domain, its chemical structure suggests it could be a valuable building block in organic synthesis. The presence of two reactive functional groups provides a handle for constructing more complex molecular architectures, which is a key aspect in the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this



and similar compounds is warranted to explore their full potential in medicinal chemistry and drug development.

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